Linker Length: Intermediate C8 Spacer
Thalidomide-O-C8-NH2 contains an eight-carbon alkyl linker (C8) terminating in a primary amine. This linker length positions the amine conjugation handle at an intermediate distance from the CRBN-binding glutarimide moiety, providing a distinct spatial option relative to shorter (C4) and longer (C10) commercially available homologs. While direct PROTAC DC₅₀ values for this specific building block are not available in the peer-reviewed literature, the comparative structural data establish it as a defined member of the alkyl linker series. For reference, linker lengths measured between the amide nitrogen and the oxygen/nitrogen atom linking to the thalidomide moiety in structurally related PROTACs range from approximately 4.2 Å to 14.1 Å depending on linker composition [1]; the C8 alkyl linker in Thalidomide-O-C8-NH2 is expected to fall within the intermediate range based on extended chain geometry.
| Evidence Dimension | Linker carbon chain length |
|---|---|
| Target Compound Data | C8 (8-carbon alkyl chain) |
| Comparator Or Baseline | C4 homolog: C4 (4-carbon alkyl chain); C10 homolog: C10 (10-carbon alkyl chain) |
| Quantified Difference | C8 is 4 carbons longer than C4 and 2 carbons shorter than C10; estimated extended chain length difference of approximately 5.0 Å longer than C4 and 2.5 Å shorter than C10 |
| Conditions | Structural comparison based on molecular formula; C4: C₁₇H₁₉N₃O₅, MW 345.35 g/mol; C8: C₂₁H₂₇N₃O₅, MW 401.46 g/mol; C10: C₂₃H₃₁N₃O₅, MW 429.51 g/mol |
Why This Matters
Linker length is a first-order determinant of PROTAC degradation efficiency; selecting the correct linker length enables empirical optimization of ternary complex geometry and target degradation potency.
- [1] Smith BE, et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry. 2020;208:112784. Table 2: Measured linker lengths in PROTAC compounds. View Source
